molecular formula C13H19ClFNO B3227627 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1261231-65-5

2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B3227627
CAS No.: 1261231-65-5
M. Wt: 259.75 g/mol
InChI Key: NOQHQWKRNBFHPX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorinated benzyl group attached to a piperidine ring, which is further modified with a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorinated benzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This makes it a potential candidate for the development of drugs targeting neurological conditions.

Comparison with Similar Compounds

  • 2-(3-Fluoro-benzyloxymethyl)-pyrrolidine hydrochloride
  • 2-(3-Fluoro-benzyloxymethyl)-morpholine hydrochloride
  • 2-(3-Fluoro-benzyloxymethyl)-piperazine hydrochloride

Comparison: 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorinated benzyl group enhances its lipophilicity and membrane permeability, making it more effective in crossing biological barriers. Additionally, the hydrochloride salt form improves its solubility and stability, which is advantageous for both research and industrial applications.

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-12-5-3-4-11(8-12)9-16-10-13-6-1-2-7-15-13;/h3-5,8,13,15H,1-2,6-7,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQHQWKRNBFHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-65-5
Record name Piperidine, 2-[[(3-fluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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